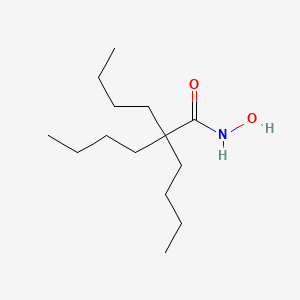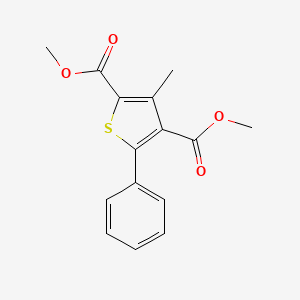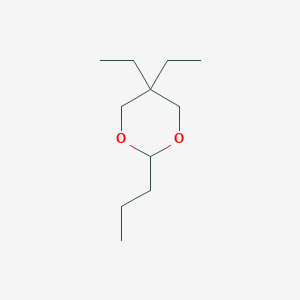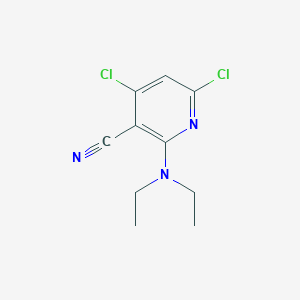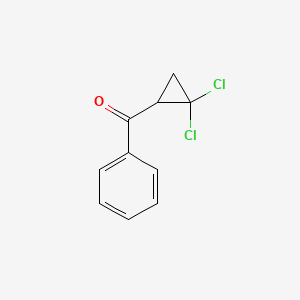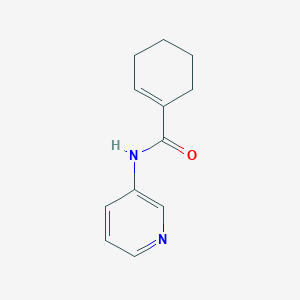
L-Aspartic acid, N,N-bis(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the aspartic acid molecule. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- typically involves the reaction of L-aspartic acid with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is often carried out using large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity.
Comparación Con Compuestos Similares
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can be compared with other similar compounds, such as:
N,N-bis(2-hydroxyethyl)glycine: This compound has similar hydroxyethyl groups but is derived from glycine instead of aspartic acid.
N,N-bis(2-hydroxyethyl)alanine: Similar to the aspartic acid derivative but based on alanine.
N,N-bis(2-hydroxyethyl)serine: Derived from serine and has similar functional groups.
The uniqueness of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- lies in its specific structure and the presence of the aspartic acid backbone, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53123-82-3 |
|---|---|
Fórmula molecular |
C8H15NO6 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
(2S)-2-[bis(2-hydroxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)6(8(14)15)5-7(12)13/h6,10-11H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
Clave InChI |
JVHKNPYETGTKDJ-LURJTMIESA-N |
SMILES isomérico |
C(CO)N(CCO)[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C(CO)N(CCO)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


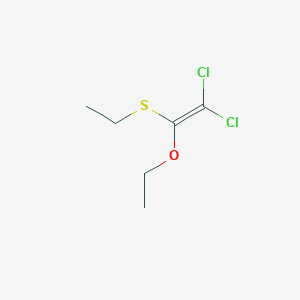
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
